Nomegestrol (acetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

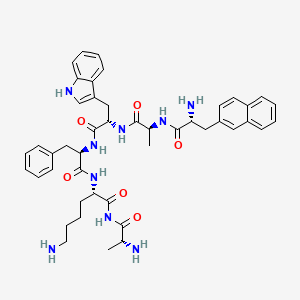

Nomegestrol acetate is a synthetic progestogen derived from 19-norprogesterone. It is primarily used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders such as menstrual disturbances, vaginal bleeding, and premenstrual syndrome . Nomegestrol acetate is known for its high selectivity and potency as a progestogen, with minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity .

Métodos De Preparación

The synthesis of nomegestrol acetate involves several steps, starting from 17α-hydroxyprogesterone acetate as the raw material. The process includes etherification addition and elimination, followed by a hydrogenated reduction reaction to produce the crude product. The final product is obtained through crystallization using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which provide mild reaction conditions and allow for the recycling and reuse of the catalyst .

Análisis De Reacciones Químicas

Nomegestrol acetate undergoes various chemical reactions, including:

Oxidation: Nomegestrol acetate can be oxidized to form hydroxylated metabolites.

Reduction: Hydrogenated reduction reactions are used in its synthesis.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated metabolites and reduced forms of nomegestrol acetate .

Aplicaciones Científicas De Investigación

Nomegestrol acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of progestogen synthesis and reactions.

Biology: Nomegestrol acetate is studied for its effects on hormone receptors and its role in regulating reproductive functions.

Medicine: It is used in clinical trials for the treatment of gynecological disorders and as a component of hormone replacement therapy

Mecanismo De Acción

Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues, mimicking the action of natural progesterone . It acts as an antagonist of the androgen receptor, with varying degrees of antiandrogenic potency . The compound’s antigonadotropic action is mediated at the hypothalamic and pituitary levels, leading to the suppression of ovulation and other reproductive functions .

Comparación Con Compuestos Similares

Nomegestrol acetate is unique among progestogens due to its high selectivity and potency. Similar compounds include:

Dienogest: Another progestogen used in hormone therapy and contraceptives.

Drospirenone: Known for its antiandrogenic and antimineralocorticoid properties.

Trimegestone: A 19-norprogesterone derivative with similar applications.

Nomegestrol acetate stands out due to its minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity, making it a preferred choice for specific medical applications .

Propiedades

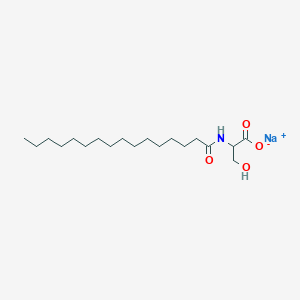

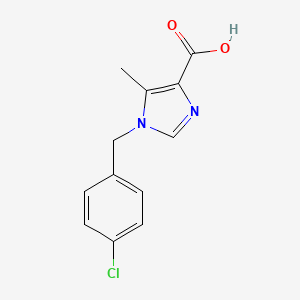

IUPAC Name |

(17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)